REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:7][C:6](=[O:8])[C:5]([C:9]#[N:10])=[CH:4][CH:3]=1.[I:11]N1C(=O)CCC1=O.FC(F)(F)C(O)=O>C(O)(=O)C>[I:11][C:3]1[CH:4]=[C:5]([C:9]#[N:10])[C:6](=[O:8])[NH:7][C:2]=1[CH3:1]
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Name
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|
Quantity
|
13.4 g
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Type
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reactant
|
Smiles
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CC1=CC=C(C(N1)=O)C#N
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Name
|
|
Quantity
|
22.5 g
|
Type
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reactant
|
Smiles
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IN1C(CCC1=O)=O
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Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
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FC(C(=O)O)(F)F
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Name
|
|
Quantity
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250 mL
|
Type
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solvent
|
Smiles
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C(C)(=O)O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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to reflux under argon for 4 hrs
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Duration
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4 h
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Type
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TEMPERATURE
|
Details
|
The reaction was cooled
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Type
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FILTRATION
|
Details
|
filtered
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Type
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CUSTOM
|
Details
|
to remove the crystalline precipitated product which
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Type
|
WASH
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Details
|
was washed with water and ether and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=C(C(NC1C)=O)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.3 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 85.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |